

1H-Imidazole-2-carboxamide chemical structure and synthesis

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Compound of Interest

Compound Name: 1H-Imidazole-2-carboxamide

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An In-depth Technical Guide to the Chemical Structure and Synthesis of **1H-Imidazole-2-carboxamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Imidazole-2-carboxamide is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its unique combination of a hydrogen-bond-donating and -accepting carboxamide group appended to an aromatic, ionizable imidazole ring allows for versatile interactions with biological targets. This guide provides a comprehensive overview of the molecule's chemical structure, physicochemical properties, and detailed synthetic strategies. We will explore the primary retrosynthetic pathways and present detailed, field-proven protocols for its synthesis, including the hydrolysis of 2-cyanoimidazole and the amidation of 1H-imidazole-2-carboxylic acid. A comparative analysis of these routes is provided to inform experimental design, alongside a discussion of standard characterization techniques.

Introduction: The Significance of the Imidazole-2-carboxamide Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in natural products, vitamins, and a multitude of synthetic drugs.^{[1][2]} Its amphoteric nature and ability to participate

in hydrogen bonding and coordination with metal ions make it a privileged structure for interacting with biological receptors and enzymes.[1][3] When functionalized at the 2-position with a carboxamide group, the resulting **1H-imidazole-2-carboxamide** moiety offers an expanded set of features. The carboxamide group, found in over 25% of known drugs, is stable, neutral, and possesses both hydrogen-bond accepting (carbonyl oxygen) and donating (amide N-H) properties.[1]

This unique combination has been leveraged in the development of potent therapeutics. For instance, derivatives of imidazole-2-carboxylic acid have been identified as powerful inhibitors of metallo- β -lactamases (MBLs), enzymes that confer bacterial resistance to last-resort carbapenem antibiotics.[4][5] Furthermore, the broader class of imidazole carboxamides has been explored for applications ranging from antihyperlipidemic agents to treatments for neglected tropical diseases like Chagas disease.[6][7][8] A thorough understanding of the synthesis of this core structure is therefore critical for researchers aiming to develop novel therapeutics.

Chemical Structure and Physicochemical Properties

Molecular Structure

1H-Imidazole-2-carboxamide consists of a five-membered aromatic imidazole ring connected at the C2 position to a primary carboxamide functional group.

Key Structural Features:

- **Imidazole Ring:** A planar, 6π -electron aromatic system containing two nitrogen atoms. The pyrrole-type nitrogen (N1) bears a hydrogen atom and can act as a hydrogen bond donor, while the pyridine-type nitrogen (N3) possesses a lone pair of electrons and acts as a hydrogen bond acceptor and a site of protonation. The ring's aromaticity confers significant thermodynamic stability.
- **Carboxamide Group:** This group is also planar due to resonance between the nitrogen lone pair and the carbonyl π -system. This planarity influences the molecule's overall conformation. The amide protons ($-\text{NH}_2$) are weakly acidic and excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

- Tautomerism: The proton on the N1 nitrogen can readily tautomerize to the N3 nitrogen. In the unsubstituted parent molecule, these two forms are degenerate.

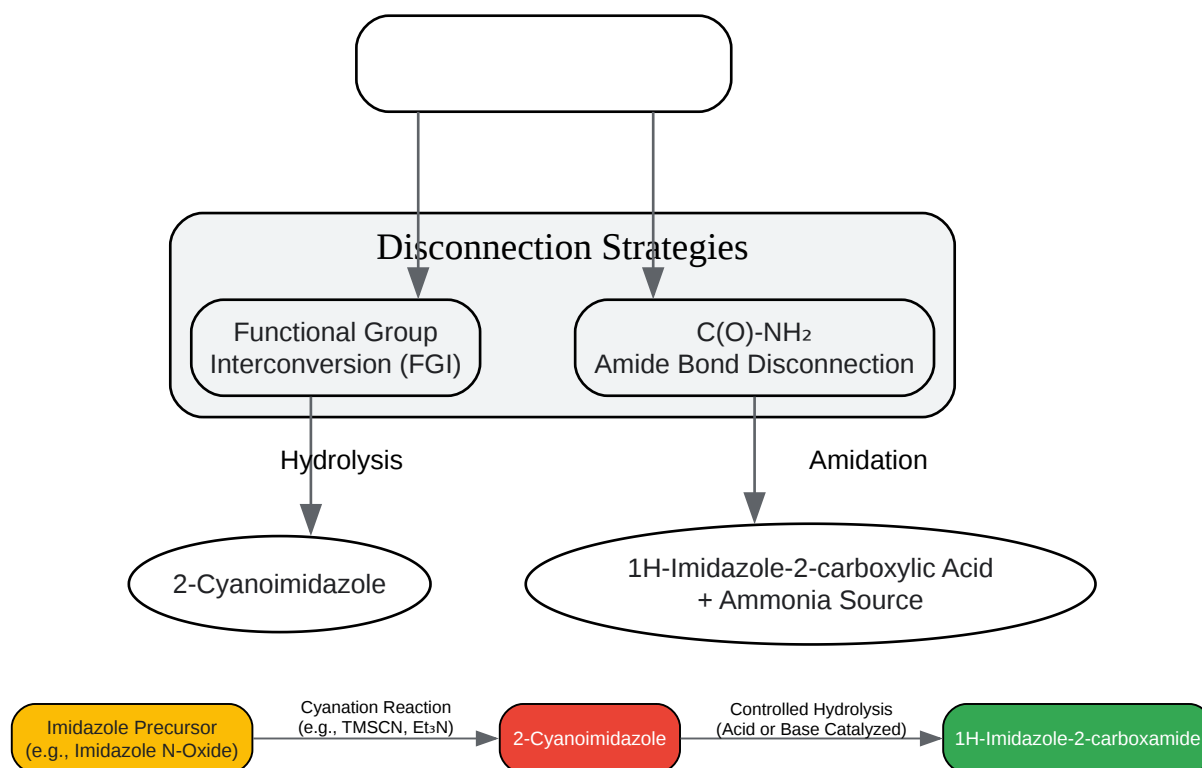
Physicochemical Properties

The properties of **1H-Imidazole-2-carboxamide** make it a valuable building block in drug discovery.

Property	Value	Source
Molecular Formula	C ₄ H ₅ N ₃ O	[9]
Molecular Weight	111.10 g/mol	[9]
IUPAC Name	1H-imidazole-2-carboxamide	[10]
CAS Number	16093-82-6	[9]
Appearance	Solid (predicted)	
Hydrogen Bond Donors	2 (imidazole N-H, amide -NH ₂)	[10]
Hydrogen Bond Acceptors	2 (imidazole N3, carbonyl O)	[10]

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of **1H-imidazole-2-carboxamide** reveals two primary and logical disconnection points, leading to the most common synthetic strategies.



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